

# Spantide I vs. Spantide II: A Comparative Guide to Potency and Selectivity

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## Compound of Interest

Compound Name: *Spantide I*

Cat. No.: *B1681973*

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A detailed analysis of two prominent tachykinin receptor antagonists, **Spantide I** and **Spantide II**, reveals significant differences in their potency, receptor selectivity, and side effect profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by quantitative data and detailed experimental protocols, to inform the selection of the appropriate antagonist for their research needs.

**Spantide I** and **Spantide II** are synthetic undecapeptide analogs of Substance P (SP), a neuropeptide involved in a wide range of physiological processes, including inflammation, pain transmission, and smooth muscle contraction. Both peptides act as competitive antagonists at neurokinin-1 (NK-1) receptors, the primary receptor for Substance P. However, modifications in the amino acid sequence of **Spantide II** have resulted in a more potent and selective antagonist with a more favorable safety profile compared to its predecessor, **Spantide I**.

## Quantitative Comparison of Potency

Experimental data consistently demonstrates the superior potency of **Spantide II** as a Substance P antagonist. This is evident across various in vitro assays measuring the antagonists' ability to inhibit SP-induced biological responses.

Antagonist	Parameter	Value	Receptor/Tissue	Reference
Spantide I	Ki	230 nM	NK1 Receptor	[1]
Ki	8150 nM	NK2 Receptor	[1]	
pA2	7.0	Guinea pig taenia coli		
pIC50	5.1	Rabbit isolated iris sphincter		
Spantide II	pKB	7.08	NK1 Receptor (Guinea-pig ileum)	[2]
pA2	7.7	Guinea pig taenia coli		
pIC50	6.0	Rabbit isolated iris sphincter		

Note: pA2 and pIC50 are negative logarithms of the molar concentration of an antagonist that produces a specific level of inhibition. A higher value indicates greater potency. Ki and pKB are inhibition constants, with a lower value indicating greater binding affinity.

The rank order of antagonism at the NK-1 receptor has been established as **Spantide II** > **Spantide I**.<sup>[3]</sup> Furthermore, **Spantide II** is less effective in releasing histamine from mast cells and exhibits negligible neurotoxicity, addressing significant drawbacks associated with **Spantide I**.<sup>[4][5]</sup> **Spantide I**, in some experimental models, has been shown to cause a complete respiratory arrest.<sup>[6]</sup>

## Structural Differences

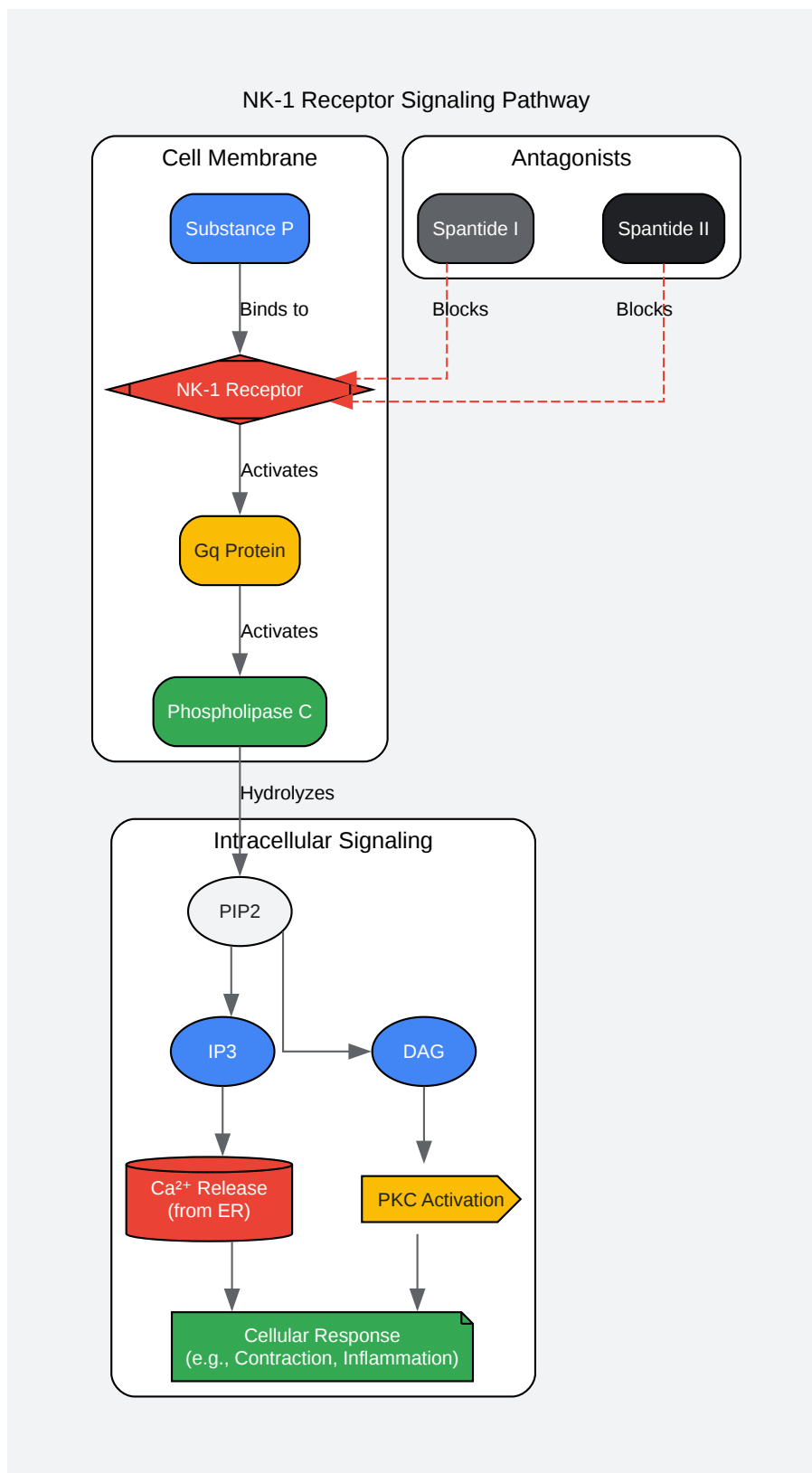
The enhanced potency and improved side effect profile of **Spantide II** are attributed to specific substitutions in its amino acid sequence compared to **Spantide I**.

- **Spantide I**: D-Arg<sup>1</sup>, Pro<sup>2</sup>, Lys<sup>3</sup>, Pro<sup>4</sup>, Gln<sup>5</sup>, Gln<sup>6</sup>, D-Trp<sup>7</sup>, Phe<sup>8</sup>, D-Trp<sup>9</sup>, Leu<sup>10</sup>, Leu<sup>11</sup>-NH<sub>2</sub>

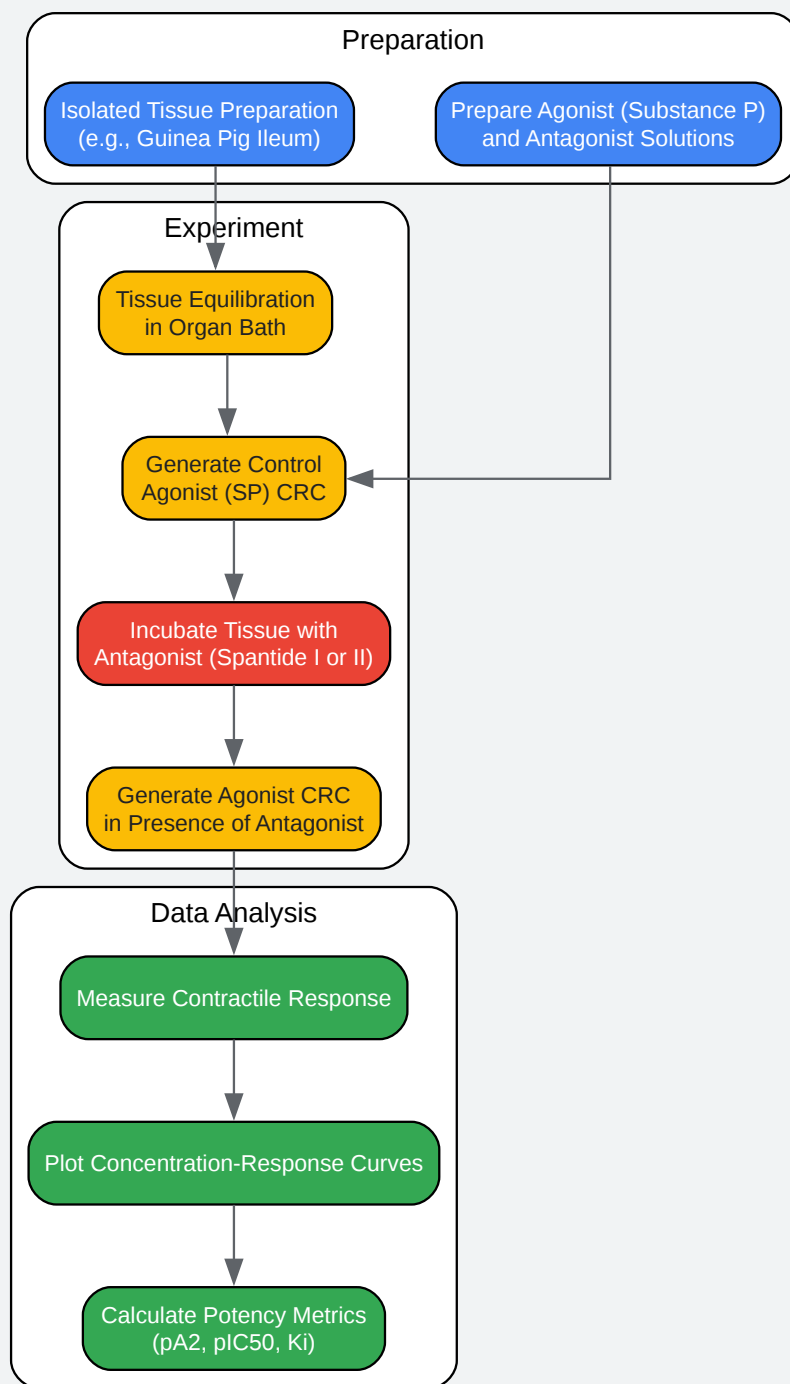
- **Spantide II:** [D-Lys(Nic)<sup>1</sup>], Pro<sup>2</sup>, Pal(3)<sup>3</sup>, Pro<sup>4</sup>, D-Phe(Cl<sub>2</sub>)<sup>5</sup>, Asn<sup>6</sup>, D-Trp<sup>7</sup>, Phe<sup>8</sup>, D-Trp<sup>9</sup>, Leu<sup>10</sup>, Nle<sup>11</sup>-NH<sub>2</sub>[[5](#)]

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by these antagonists and a general workflow for assessing their potency.



## Experimental Workflow for Antagonist Potency Assay

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## Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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